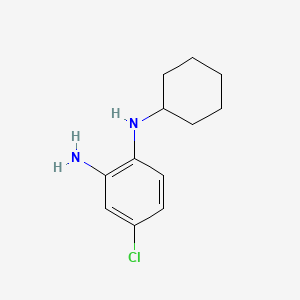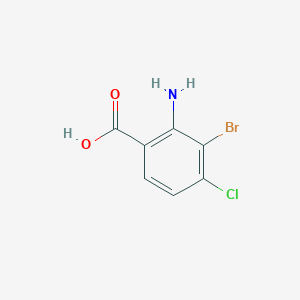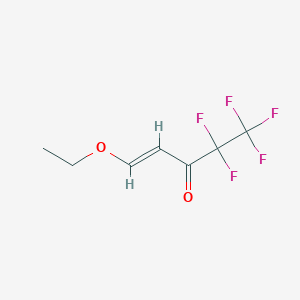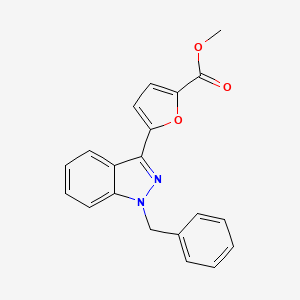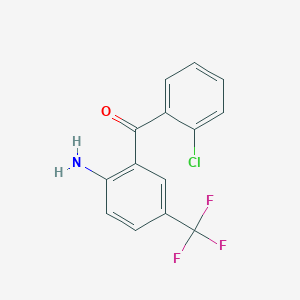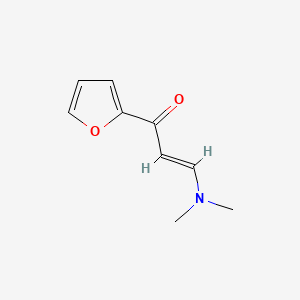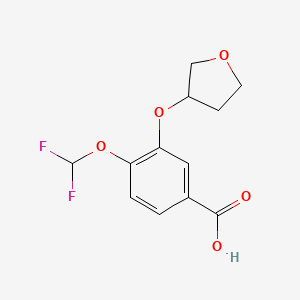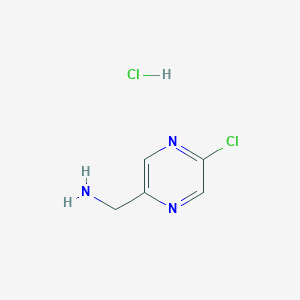
(5-Chloropyrazin-2-YL)methanamine hydrochloride
概要
説明
Synthesis Analysis
5-Chloro-2-pyrazinemethanamine is a reagent used for the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide .Molecular Structure Analysis
The molecular formula of “(5-Chloropyrazin-2-YL)methanamine hydrochloride” is C5H7Cl2N3 . Its molecular weight is 180.03 .Chemical Reactions Analysis
5-Chloro-2-pyrazinemethanamine is used as a reagent for the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It is stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Novel Aryloxyethyl Derivatives
- Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has indicated these compounds as potential serotonin 5-HT1A receptor-biased agonists. They have shown promising antidepressant-like activity in animal models (Sniecikowska et al., 2019).
Microwave Assisted Synthesis
- A study on microwave-assisted synthesis described the efficient one-pot creation of pharmaceutical pyrazole derivatives, which is relevant for rapid and scalable chemical synthesis (Sharma & Sharma, 2014).
Antimycobacterial Activity
- Compounds related to 5-Chloropyrazinamide have been found to have significant in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in combating tuberculosis (Zítko et al., 2013).
Design and Synthesis of Quinoline Derivatives
- A series of quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and exhibited good antibacterial and antifungal activities, indicating potential applications in antimicrobial therapies (Thomas, Adhikari, & Shetty, 2010).
Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists
- The discovery of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor compounds could lead to the development of novel drugs with reduced side effects for CNS disorders (Sniecikowska, Głuch-Lutwin, Bucki, Więckowska, Siwek, Jastrzębska-Więsek, Partyka, Wilczyńska, Pytka, Latacz, Przejczowska-Pomierny, Wyska, Wesołowska, Pawłowski, Newman-Tancredi, & Kołaczkowski, 2020).
Genotoxicity of Novel 5-HT2C Receptor Agonist
- The compound 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine was evaluated for its genotoxicity potential, highlighting the importance of assessing safety profiles in drug development (Kalgutkar et al., 2007).
Biased Agonism in Drug Discovery
- Advances in drug discovery have focused on 'biased agonists' targeting serotonin 5-HT1A receptors, which may open new avenues for the treatment of CNS disorders (Sniecikowska, Newman-Tancredi, & Kołaczkowski, 2019).
作用機序
Mode of Action
It is known that 5-Chloro-2-pyrazinemethanamine, a related compound, is used for the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide . This suggests that the compound may interact with its targets through a similar mechanism.
Safety and Hazards
生化学分析
Biochemical Properties
(5-Chloropyrazin-2-YL)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain kinases, influencing their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit a kinase by binding to its ATP-binding site, preventing phosphorylation of downstream targets. Alternatively, it may activate a receptor by mimicking the natural ligand, leading to signal transduction and cellular responses.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or high temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including organ damage or systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted. These interactions can affect metabolic flux and alter the levels of certain metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to specific compartments or accumulate in certain tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. These localizations are essential for its role in various biochemical processes .
特性
IUPAC Name |
(5-chloropyrazin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-3-8-4(1-7)2-9-5;/h2-3H,1,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVATJAKCCYCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


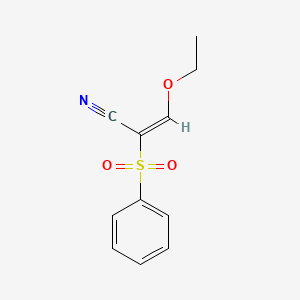
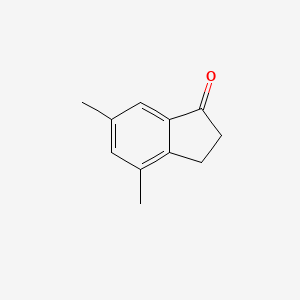

![1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol](/img/structure/B3034396.png)

